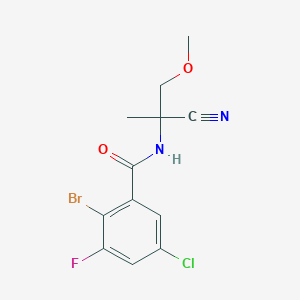
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Nitrile Formation: Introduction of the cyano group.
Amidation: Formation of the benzamide structure.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as the use of halogenating agents (e.g., bromine, chlorine), cyanide sources (e.g., sodium cyanide), and amide-forming reagents (e.g., amines, carboxylic acids).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine, chlorine) can be substituted with other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution of the bromine atom with an amine would yield an aminobenzamide derivative.
Applications De Recherche Scientifique
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Possible pharmaceutical applications due to its structural similarity to other bioactive benzamides.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-benzamide: Lacks the fluorine atom.
2-bromo-5-chloro-N-(1-cyano-1-methylethyl)-3-fluorobenzamide: Lacks the methoxy group.
Uniqueness
The presence of the fluorine atom and the specific substitution pattern on the benzene ring may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
IUPAC Name |
2-bromo-5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClFN2O2/c1-12(5-16,6-19-2)17-11(18)8-3-7(14)4-9(15)10(8)13/h3-4H,6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICCSBIFRRLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
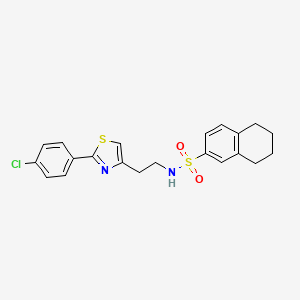
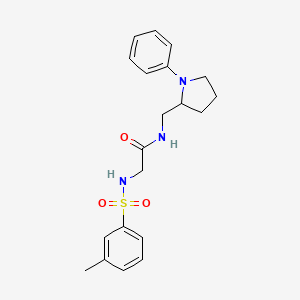
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
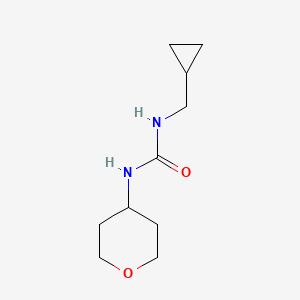
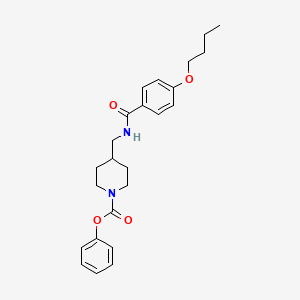

amine](/img/structure/B2392088.png)
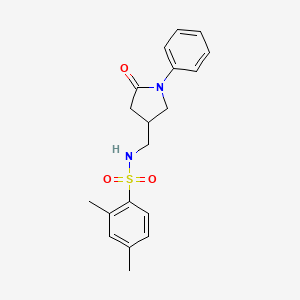

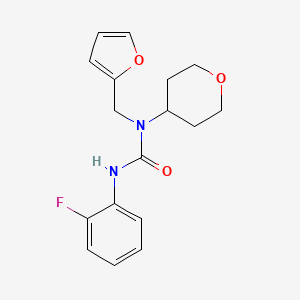
![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)
